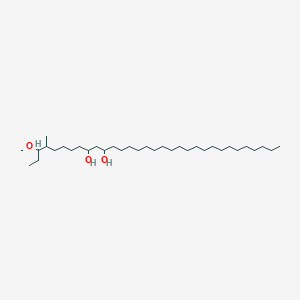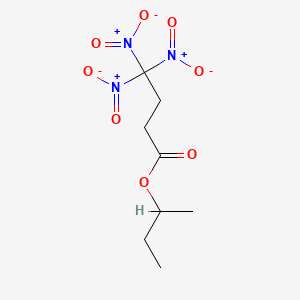
4,4,4-Trinitrobutyric acid sec-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trinitrobutyric acid sec-butyl ester is an organic compound characterized by the presence of three nitro groups attached to the butyric acid backbone, with a sec-butyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trinitrobutyric acid sec-butyl ester typically involves the nitration of butyric acid derivatives followed by esterification. One common method involves the nitration of butyric acid using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resultant trinitrobutyric acid is then esterified with sec-butyl alcohol in the presence of an acid catalyst to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trinitrobutyric acid sec-butyl ester undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or further nitrated products.
Reduction: Formation of amines.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
4,4,4-Trinitrobutyric acid sec-butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4,4-Trinitrobutyric acid sec-butyl ester involves its interaction with molecular targets through its nitro and ester functional groups. The nitro groups can participate in redox reactions, while the ester group can undergo hydrolysis or substitution reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Butyric acid, 4,4,4-trinitro-, ethyl ester: Similar structure with an ethyl ester group instead of a sec-butyl ester.
Tertiary butyl esters: Compounds with a tert-butoxycarbonyl group, used in similar synthetic applications.
Propiedades
Número CAS |
13012-99-2 |
|---|---|
Fórmula molecular |
C8H13N3O8 |
Peso molecular |
279.20 g/mol |
Nombre IUPAC |
butan-2-yl 4,4,4-trinitrobutanoate |
InChI |
InChI=1S/C8H13N3O8/c1-3-6(2)19-7(12)4-5-8(9(13)14,10(15)16)11(17)18/h6H,3-5H2,1-2H3 |
Clave InChI |
SAQOAZNTNYHGLK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(=O)CCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


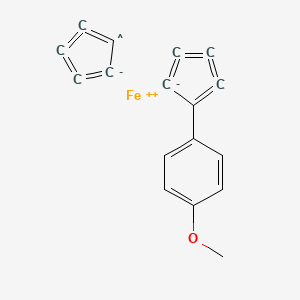
![n-[2-(2-Undecyl-4,5-dihydro-1h-imidazol-1-yl)ethyl]butan-1-amine](/img/structure/B14727895.png)
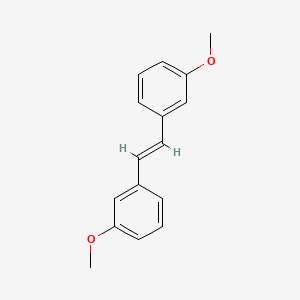
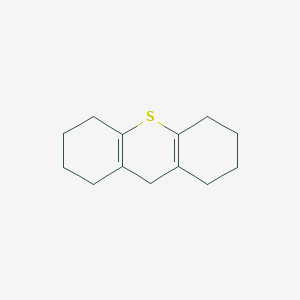
![2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol](/img/structure/B14727907.png)
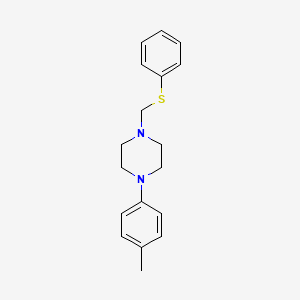
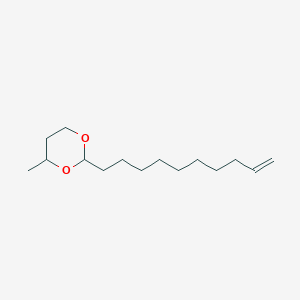
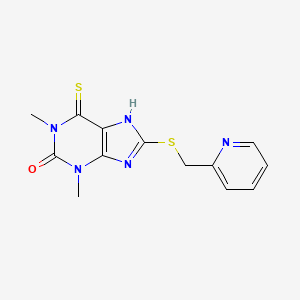
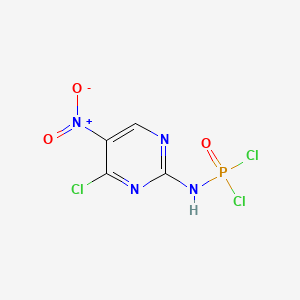
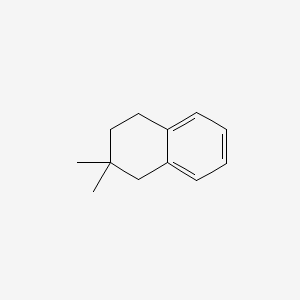
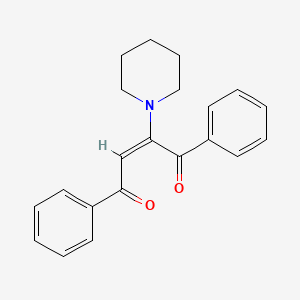
![3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione](/img/structure/B14727950.png)
